METHYL 1-[(E)-3-(4-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE
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Overview
Description
Methyl 1-[(E)-3-(4-nitrophenyl)-2-propenoyl]-4-piperidinecarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group and a piperidine ring, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(E)-3-(4-nitrophenyl)-2-propenoyl]-4-piperidinecarboxylate typically involves the reaction of 4-nitrobenzaldehyde with piperidine derivatives under specific conditions. One common method includes the use of equimolar amounts of 4-nitrobenzaldehyde and piperidine in the presence of a base such as sodium hydroxide in an ethanol solvent. The reaction is carried out at room temperature for several hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(E)-3-(4-nitrophenyl)-2-propenoyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives and modified nitrophenyl compounds, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Methyl 1-[(E)-3-(4-nitrophenyl)-2-propenoyl]-4-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structure.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-[(E)-3-(4-nitrophenyl)-2-propenoyl]-4-piperidinecarboxylate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate biological pathways, leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- N-methyl-4-nitrophenethylamine hydrochloride
Uniqueness
Methyl 1-[(E)-3-(4-nitrophenyl)-2-propenoyl]-4-piperidinecarboxylate is unique due to its combination of a nitrophenyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
methyl 1-[(E)-3-(4-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-23-16(20)13-8-10-17(11-9-13)15(19)7-4-12-2-5-14(6-3-12)18(21)22/h2-7,13H,8-11H2,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBFIUHYMXWLGW-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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